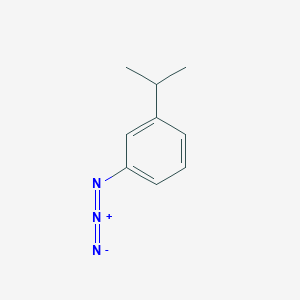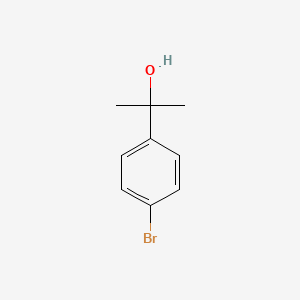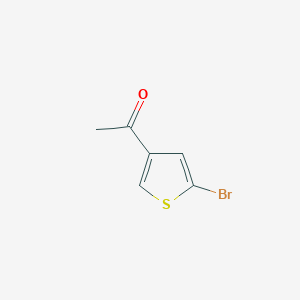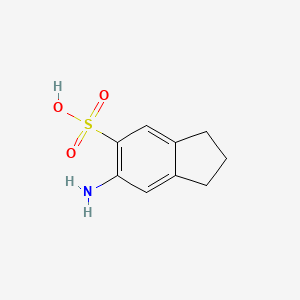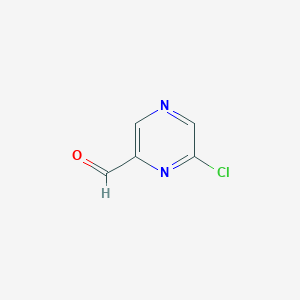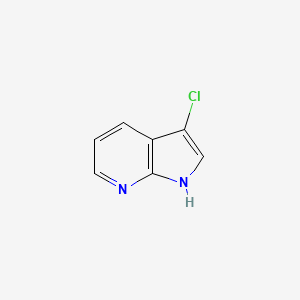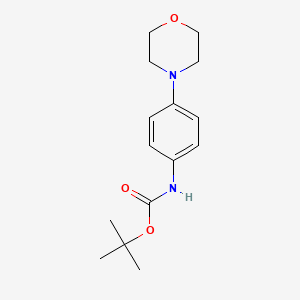
N-BOC 4-morpholinoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BOC 4-morpholinoaniline is a chemical compound that is part of the morpholine family, which are heterocyclic amine oxides with a wide range of applications in chemical synthesis. The N-BOC group refers to a tert-butoxycarbonyl protective group, commonly used to protect amines during synthetic procedures.
Synthesis Analysis
The synthesis of related N-BOC morpholine derivatives has been explored in various studies. For instance, enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids was achieved using enzyme-catalyzed kinetic resolution, which was then applied to the synthesis of reboxetine analogs . Another study developed a method for synthesizing N-protected α-amino aldehydes from morpholine amide derivatives, demonstrating the versatility of morpholine derivatives in synthetic chemistry . Additionally, a concise synthesis of C2-symmetrical 2,6-disubstituted morpholines was reported, where N to O Boc migration under solid-liquid phase transfer catalysis conditions was utilized .
Molecular Structure Analysis
The molecular structure of N-BOC 4-morpholinoaniline and its derivatives is characterized by the presence of the morpholine ring, a six-membered ring containing both nitrogen and oxygen atoms. The N-BOC group adds steric bulk and protects the amine functionality. Single-crystal X-ray analysis of a Boc-protected tetrahydroisoquinoline derivative revealed steric hindrance between the N-Boc and aryl groups, which is a common structural consideration in the design of morpholine derivatives .
Chemical Reactions Analysis
Morpholine derivatives, including those with N-BOC protection, are involved in various chemical reactions. The base-promoted regioselective synthesis of tetrahydroquinolines from N-boc-3-piperidone is one such reaction, which involves multiple bond formations and the introduction of various functional groups . The deprotection of the Boc group under acidic conditions is a common reaction step that allows for further functionalization of the morpholine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-BOC 4-morpholinoaniline derivatives are influenced by the protective Boc group and the substituents on the morpholine ring. The Boc group increases the molecular weight and steric bulk, affecting solubility and reactivity. The morpholine ring itself is a versatile scaffold that can engage in hydrogen bonding and other non-covalent interactions, which can be exploited in the design of pharmaceuticals and other biologically active molecules. The studies, however, do not provide detailed physical property data for N-BOC 4-morpholinoaniline specifically .
科学的研究の応用
Electrochemical Oxidation and Synthesis :N-BOC 4-morpholinoaniline has been studied for its electrochemical oxidation properties. For instance, the electrochemical trimerization of 4-morpholinoaniline and the synthesis of "4-morpholinoaniline-trimer" using a carbon electrode in an undivided cell have been explored. This method is noted for being green, reagent-less, and environmentally friendly with high atom economy (Esmaili & Nematollahi, 2011).
Peptide Synthesis :N-BOC 4-morpholinoaniline plays a role in the synthesis of protected peptide segments. A study detailed the use of N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS) for the preparation of protected peptides, with morpholine as a reagent, yielding high purities and yields (Rabanal, Giralt, & Albericio, 1995).
Synthesis of α-Amino Aldehydes :Research has also shown the application of N-BOC 4-morpholinoaniline in synthesizing N-protected α-amino aldehydes. The process involves reducing N-protected α-amino amides of morpholine, which can be used with various amino-protecting groups (Douat, Heitz, Martínez, & Fehrentz, 2000).
Preparation of Oxaziridines :N-BOC 4-morpholinoaniline is utilized in the preparation of 3-Aryl-N-BOC (or N-FMOC) oxaziridines. This involves oxidizing N-BOC or N-FMOC benzaldimines to create new oxaziridines that can transfer their N-BOC or N-FMOC group to morpholine, resulting in N β-protected hydrazines (Vidal, Damestoy, & Collet, 1995).
Enantioselective Synthesis :The compound has been used in the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. This synthesis is a critical step in producing reboxetine analogs, highlighting its significance in stereochemistry and pharmaceutical applications (Fish et al., 2009).
Antimicrobial Studies :Studies on 3-fluoro-4-morpholinoaniline, a derivative of N-BOC 4-morpholinoaniline, have shown its importance as an intermediate in the synthesis of antimicrobial agents. This includes the synthesis of sulfonamides and carbamates and their evaluation for antimicrobial potency, demonstrating significant activity against bacteria and fungi (Janakiramudu et al., 2017).
Safety And Hazards
The safety data sheet for 4-Morpholinoaniline, a related compound, indicates that it causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBUHFNPUQJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467359 |
Source


|
| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC 4-morpholinoaniline | |
CAS RN |
564483-40-5 |
Source


|
| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






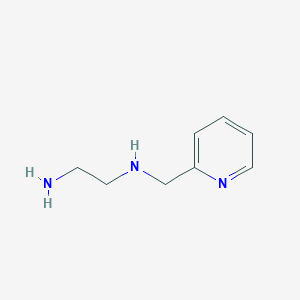

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)
